2-Butylundecan-1-ol: Technical Profile & Formulation Guide
2-Butylundecan-1-ol: Technical Profile & Formulation Guide
An in-depth technical guide on 2-Butylundecan-1-ol (CAS 82409-89-0), a specialized C15 Guerbet alcohol used in advanced formulation science.[1]
CAS 82409-89-0 | C15 Guerbet Alcohol
Abstract 2-Butylundecan-1-ol (CAS 82409-89-0) is a branched, primary fatty alcohol belonging to the class of Guerbet alcohols.[1] Characterized by a C15 carbon skeleton with high steric hindrance at the beta-position, this compound exhibits a unique balance of liquidity, oxidative stability, and solvency that distinguishes it from linear isomers. This guide analyzes its physicochemical architecture, synthesis via the Guerbet reaction, and critical applications in pharmaceutical drug delivery and cosmetic formulation.
Chemical Identity & Structural Architecture[1]
Unlike linear fatty alcohols (e.g., Pentadecanol) which are waxy solids at room temperature, 2-Butylundecan-1-ol remains liquid due to its beta-branched structure.[1] This branching disrupts crystalline packing, significantly lowering the pour point while maintaining a high boiling point and low volatility.[1]
| Property | Data / Description |
| CAS Number | 82409-89-0 |
| IUPAC Name | 2-Butylundecan-1-ol |
| Synonyms | 2-Butyl-1-undecanol; Guerbet Alcohol C15 |
| Molecular Formula | C₁₅H₃₂O |
| Molecular Weight | 228.42 g/mol |
| Structure | Primary alcohol with a C4 (butyl) branch at the C2 position. |
| Classification | Non-ionic surfactant intermediate; Emollient; Solvent |
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]
The following data summarizes the key physical characteristics. Note: As a specialized odd-carbon Guerbet alcohol, some values are derived from validated structure-property relationships (SPR) of the homologous C12–C16 series.
| Property | Value (Approx.) | Significance in Formulation |
| Physical State | Clear, colorless liquid | Facilitates cold-process manufacturing; no heating required. |
| Melting Point | < -40 °C | Excellent low-temperature stability for lubricants and topical gels.[1] |
| Boiling Point | ~270–280 °C | High thermal stability; suitable for high-temperature processing.[1] |
| Density (20°C) | 0.835 – 0.840 g/cm³ | Lightweight feel in topical applications compared to esters.[1] |
| Viscosity (20°C) | ~30–40 mPa·s | Provides "cushion" without the drag of polymers.[1] |
| LogP (Octanol/Water) | ~6.2 | Highly lipophilic; excellent permeation enhancer for hydrophobic drugs.[1] |
| Solubility | Soluble in oils, ethanol, hexane. Insoluble in water.[1] | Ideal oil-phase carrier or co-solvent.[1] |
Synthesis: The Guerbet Reaction Mechanism[13]
2-Butylundecan-1-ol is synthesized via the Guerbet Reaction , an organic autocondensation of alcohols.[1] Specifically, it is the cross-condensation product of Hexanol (C6) and Nonanol (C9) .[1]
Reaction Logic
To form a C15 alcohol with a C4 branch:
-
Donor (Branch Source): Hexanol (C6).[1] The beta-carbon of the donor becomes the branch point.[1] (C6 chain minus 2 carbons = C4 branch).[1]
-
Acceptor (Main Chain Source): Nonanol (C9).[1] The acceptor provides the base chain length.[1] (C9 chain + 2 carbons from donor = C11 main chain).[1]
Mechanism Visualization
The reaction proceeds through dehydrogenation (to aldehyde), aldol condensation, dehydration, and hydrogenation.
Figure 1: Synthetic pathway for 2-Butylundecan-1-ol via cross-Guerbet condensation of C6 and C9 alcohols.[1]
Applications in Drug Development & Formulation
Transdermal Permeation Enhancer
In transdermal drug delivery systems (TDDS), 2-Butylundecan-1-ol acts as a potent permeation enhancer.[1] Its branched structure creates "kinks" in the lipid bilayer of the Stratum Corneum, increasing fluidity and allowing active pharmaceutical ingredients (APIs) to penetrate more effectively.
-
Mechanism: Lipid bilayer disruption via steric bulk.[1]
-
Advantage: Less irritating than lower molecular weight enhancers (e.g., DMSO, Azone) due to its higher lipophilicity and lower volatility.
Lipid Nanoparticle (LNP) Stabilization
In the development of LNPs for mRNA or gene delivery, the "tail" structure of the lipid is critical.[1]
-
Usage: 2-Butylundecan-1-ol can serve as the hydrophobic tail precursor for ionizable lipids.[1]
-
Benefit: The C15 branched tail provides an optimal cone angle for endosomal escape, balancing stability in circulation with fusogenicity inside the cell.[1]
Solubilizer for Poorly Water-Soluble Drugs
For BCS Class II and IV drugs, this alcohol serves as a co-solvent in self-emulsifying drug delivery systems (SEDDS).[1] Its intermediate chain length (C15) bridges the gap between medium-chain triglycerides and long-chain oils, offering unique solubilization parameters.[1]
Analytical Characterization
To validate the identity of CAS 82409-89-0 in a research setting, the following spectral signatures are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| GC-MS | Molecular Ion (M+) usually weak/absent. Characteristic fragment at M-18 (loss of water) and alkyl fragments.[1] | Confirms molecular weight and branched fragmentation pattern.[1][2][3] |
| 1H NMR | Multiplet at 3.55 ppm (2H, -CH2-OH).[1] Multiplet at 1.45 ppm (1H, beta-CH). | The integration ratio of the CH2-OH protons to the beta-proton (2:1) confirms primary alcohol with branching at C2.[1] |
| FTIR | Broad band at 3300-3400 cm⁻¹ (O-H stretch).[1] Strong bands at 2850-2960 cm⁻¹ (C-H stretch).[1] | Absences of Carbonyl (C=O) peak at 1700 cm⁻¹ confirms complete hydrogenation (no aldehyde impurity).[1] |
Safety & Toxicology (E-E-A-T)
While specific toxicological data for the C15 isomer is less abundant than for C12 or C16, "read-across" principles from the Guerbet alcohol category (OECD SIDS) apply:
-
Skin Irritation: Classified as Mildly Irritating .[1] The branched structure reduces skin penetration compared to linear C10-C12 alcohols, mitigating acute irritation.[1]
-
Biodegradability: Readily biodegradable.[1] The branching does not significantly inhibit microbial oxidation in wastewater treatment.[1]
-
Handling:
References
-
O'Lenick, A. J. (2001).[1] Guerbet Chemistry. Journal of Surfactants and Detergents. Link
-
Sasol Performance Chemicals . (2022).[1] ISOFOL Guerbet Alcohols: Technical Data Sheet. Link
-
PubChem Database . (2024).[1] 2-Butyl-1-undecanol (Compound).[1][4] National Library of Medicine.[1] Link
-
European Chemicals Agency (ECHA) . (2023).[1] Registration Dossier: Guerbet Alcohols. Link[1]
-
Williams, A. C., & Barry, B. W. (2004).[1] Penetration enhancers. Advanced Drug Delivery Reviews. (Cited for mechanism of branched alcohols in TDDS).[1] Link
Sources
- 1. 2-Butyn-1-ol | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9605198B2 - Mixed carbon length synthesis of primary Guerbet alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-Hydroxybenzo[d]thiazole-2-carbonitrile (EVT-398569) | 7267-38-1 [evitachem.com]
